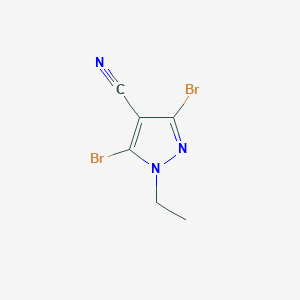
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with bromine atoms at positions 3 and 5, an ethyl group at position 1, and a carbonitrile group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with a suitable dicarbonyl compound, followed by bromination and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like polyvinyl alcohol functionalized with sulfonic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated flash chromatography for purification is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Cyclization: The pyrazole ring can be further functionalized through cyclization reactions involving other heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Including acids like H3PO4 for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in studies investigating the effects of pyrazole derivatives on various biological systems.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and carbonitrile group play crucial roles in its reactivity and binding affinity. For instance, it can inhibit enzymes by forming stable complexes with their active sites, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-1-methyl-1H-pyrazole-4-carboxylate: Similar in structure but with a carboxylate group instead of a carbonitrile group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents.
Uniqueness
3,5-Dibromo-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine atoms and a carbonitrile group makes it particularly versatile for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H5Br2N3 |
|---|---|
Poids moléculaire |
278.93 g/mol |
Nom IUPAC |
3,5-dibromo-1-ethylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H5Br2N3/c1-2-11-6(8)4(3-9)5(7)10-11/h2H2,1H3 |
Clé InChI |
IAZPAVYIYCCXPX-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)Br)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B12993325.png)





![6-Hydroxy-2-thiaspiro[3.3]heptane-6-carbonitrile 2,2-dioxide](/img/structure/B12993365.png)



![3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12993407.png)

